

Spectroscopic Analysis of 4-Bromo-2-chloro-1-isopropoxybenzene: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-1-isopropoxybenzene

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Bromo-2-chloro-1-isopropoxybenzene**. Due to the limited availability of experimental data for this specific compound, this report presents predicted spectroscopic data and compares it with experimental data of the structurally related compound, 4-Bromo-2-chlorophenol. This comparison offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of **4-Bromo-2-chloro-1-isopropoxybenzene**.

Comparative Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-Bromo-2-chloro-1-isopropoxybenzene** and the experimental data for 4-Bromo-2-chlorophenol. Mass spectrometry data for the target compound is also predicted, highlighting the expected isotopic pattern.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Bromo-2-chloro-1-isopropoxybenzene (Predicted)	H-3	7.55	d	2.4
	H-5	7.25	dd	8.8, 2.4
	H-6	6.85	d	8.8
	-CH(CH ₃) ₂	4.50	septet	6.0
	-CH(CH ₃) ₂	1.35	d	6.0
4-Bromo-2-chlorophenol (Experimental)[1]	H-3	7.49	d	2.5
	H-5	7.18	dd	8.7, 2.5
	H-6	6.89	d	8.7
	-OH	5.8 (broad s)	s	-

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
4-Bromo-2-chloro-1-isopropoxybenzene (Predicted)	C-1	152.0
	C-2	123.0
	C-3	133.5
	C-4	115.0
	C-5	130.0
	C-6	117.0
	-CH(CH ₃) ₂	72.0
	-CH(CH ₃) ₂	22.0
4-Bromo-2-chlorophenol (Experimental)[2][3]	C-1	150.9
	C-2	121.8
	C-3	133.2
	C-4	114.2
	C-5	129.8
	C-6	116.9

Table 3: Predicted Mass Spectrometry Data for **4-Bromo-2-chloro-1-isopropoxybenzene**

m/z (Predicted)	Ion Formula	Relative Abundance (%)	Fragment Description
262/264/266	$[\text{C}_9\text{H}_{10}\text{BrClO}]^+$	~75:100:25	Molecular Ion (M^+)
220/222/224	$[\text{C}_6\text{H}_4\text{BrClO}]^+$	Moderate	Loss of propene
185/187	$[\text{C}_6\text{H}_4\text{BrO}]^+$	High	Loss of propene and chlorine
157/159	$[\text{C}_6\text{H}_4\text{Br}]^+$	Moderate	Loss of isopropoxy group and chlorine
43	$[\text{C}_3\text{H}_7]^+$	High	Isopropyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- **Instrument Setup:** A 400 MHz (or higher) NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- **Data Acquisition:** A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a $30\text{-}45^\circ$ flip angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is prepared to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Instrument Setup:** The spectrometer is tuned to the ^{13}C frequency.
- **Data Acquisition:** A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.^[4] Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 2 seconds for qualitative spectra.^[4]
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

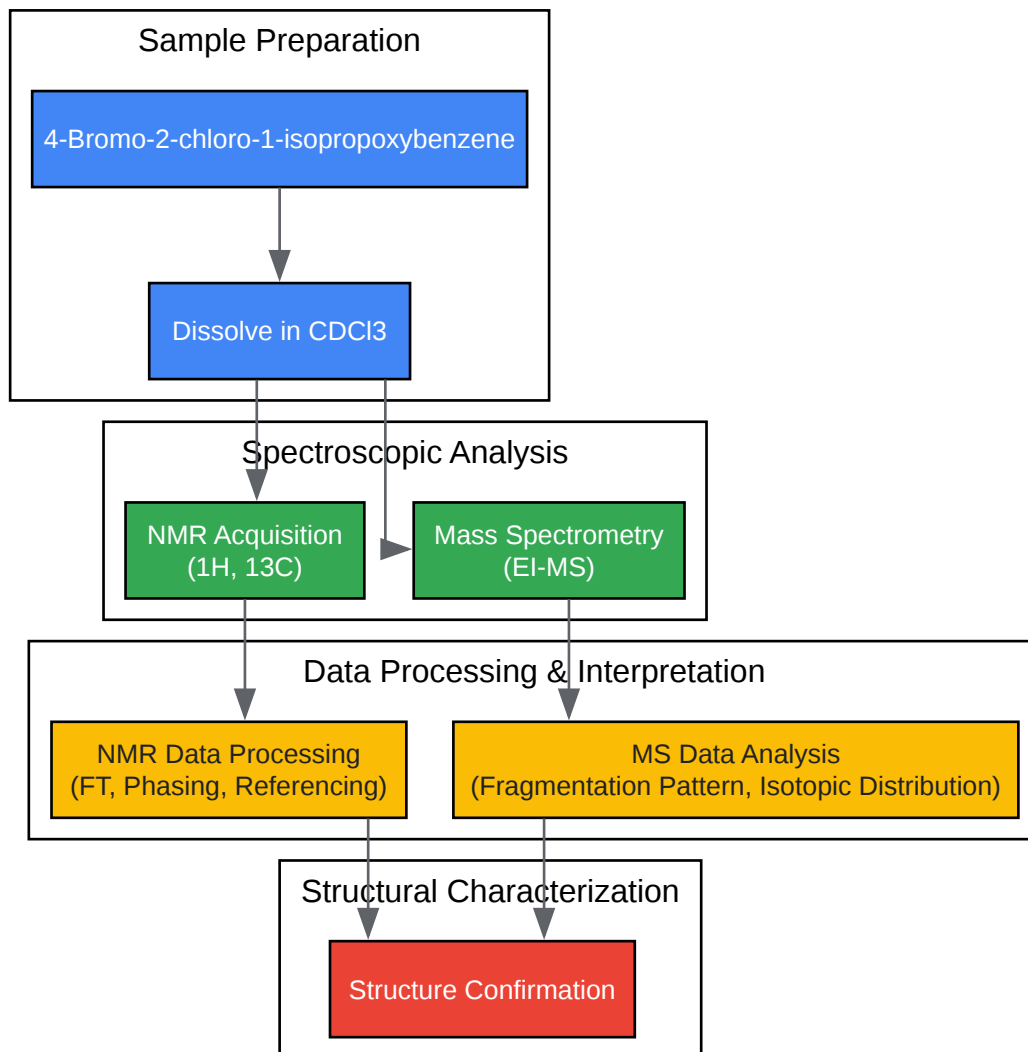
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^[5] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of **4-Bromo-2-chloro-1-isopropoxybenzene**.

Analytical Workflow for 4-Bromo-2-chloro-1-isopropoxybenzene



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Caption: Workflow for the spectroscopic analysis of **4-Bromo-2-chloro-1-isopropoxybenzene**.

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References

- 1. 4-Bromo-2-chlorophenol(3964-56-5) ¹H NMR spectrum [chemicalbook.com]
- 2. 4-Bromo-2-chlorophenol(3964-56-5) ¹³C NMR spectrum [chemicalbook.com]
- 3. 4-Bromo-2-chlorophenol | C₆H₄BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
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